Home > Products > Screening Compounds P59606 > 3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHYLBENZOYL)UREA
3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHYLBENZOYL)UREA -

3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHYLBENZOYL)UREA

Catalog Number: EVT-3884769
CAS Number:
Molecular Formula: C20H14F4N4O2
Molecular Weight: 418.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound whose crystal structure has been determined. []

Relevance: This compound, like N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide, features a pyrimidine ring substituted with a trifluoromethyl group. Additionally, both compounds contain an amide linkage connected to a heterocyclic ring system, although the specific heterocycle and the substitution pattern differ. [https://www.semanticscholar.org/paper/0d5e1f66b98c1d6e638c4669eca406534ee5852c] []

(E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol

Compound Description: (E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol is a key intermediate in the synthesis of rosuvastatin calcium. [, ]

Relevance: This compound shares the core 4-(4-fluorophenyl)-6-substituted-pyrimidine structure with N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide, although the substituents at the 2 and 6 positions of the pyrimidine ring differ. [https://www.semanticscholar.org/paper/6c6e57bd173581cd2e535c36244442ba96b662b3] [], [https://www.semanticscholar.org/paper/4b5d93b1ed947f85dbc9e25a70d123896b71d090] []

4-((4-(Cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide

Compound Description: This compound is an inhibitor of receptor tyrosine kinases, specifically targeting fibroblast growth factor receptors (FGFR). [] Amorphous forms of this compound are particularly useful for treating solid tumors and hematological cancers. [, ]

Relevance: Both this compound and N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide possess a pyrimidine ring core linked to a benzamide moiety via an amino group. This structural similarity suggests a potential for shared or related biological activities, particularly in the context of kinase inhibition. [https://www.semanticscholar.org/paper/be4a81badc37c060639ddbb8f20a492c8860b54e] [], [https://www.semanticscholar.org/paper/2be99bfad57f946b73fdfe80ecc1de55f8673e8c] [], [https://www.semanticscholar.org/paper/f67bc180c716eff53b7b2a46d188dd0921f6e20c] []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5). It exhibits anticancer activity by downregulating Mcl-1, an antiapoptotic protein, and sensitizing pancreatic cancer cells to Bcl-2 inhibitors. []

Relevance: Although Analog 24 lacks the pyrimidine core present in N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide, both compounds are kinase inhibitors with potential anticancer applications. Their structural differences highlight the diversity of chemical structures capable of targeting kinases, yet their shared biological activity underscores a common mechanistic approach in cancer therapy. [https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b] []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine is a pyrazolylpyrimidine derivative demonstrating strong herbicidal activity. [] It significantly inhibits root growth in Pennisetum alopecuroides. []

Relevance: This compound exhibits structural similarities to N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide, both featuring a trifluoromethyl-substituted pyrimidine ring linked to another nitrogen-containing heterocycle. While N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide is explored in the context of pharmaceutical applications, the herbicidal activity of N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine underscores the broad applicability of pyrimidine-based compounds in modulating biological processes. [https://www.semanticscholar.org/paper/5919a2b4fb344049156b51fb3dce471614cac898] []

(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Compound 9u)

Compound Description: Compound 9u is a 5-trifluoromethylpyrimidine derivative that exhibits potent antitumor activity against various cancer cell lines (A549, MCF-7, PC-3). [] It functions as an epidermal growth factor receptor (EGFR) inhibitor and induces apoptosis in A549 cells. []

Relevance: Both Compound 9u and N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide are based on a trifluoromethyl-substituted pyrimidine scaffold. Additionally, both compounds incorporate an aromatic amide moiety, suggesting they might belong to similar chemical classes or categories, potentially targeting similar biological pathways. [https://www.semanticscholar.org/paper/7f520d74767640d58459f6deb8c86a710b24e2ac] []

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a selective and high-affinity antagonist for the orexin-1 receptor (OX1R). [] It effectively crosses the blood-brain barrier and has shown potential in attenuating stress-induced hyperarousal and panic-like behaviors in animal models without significant hypnotic effects. []

Relevance: Despite the differences in their overall structures, Compound 56 and N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide both share the 5-(trifluoromethyl)pyrimidin-2-amine moiety as a key structural feature. This commonality suggests a potential for similar pharmacophore properties or shared interactions with specific biological targets, even if their overall therapeutic applications differ. [https://www.semanticscholar.org/paper/f138a6b9a1a83597031aabe1f0491b2028390a3e] []

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 is a phenylpyrimidine derivative that exhibits radiosensitizing effects on human lung cancer cells. [] It inhibits cell viability and causes cell cycle arrest at the G2/M phase. []

Relevance: PPA5 shares a structural similarity with N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide, both containing a 4-(4-fluorophenyl)pyrimidin-2-amine core. This structural resemblance suggests they may belong to a similar chemical class or category with potential for shared biological activities. [https://www.semanticscholar.org/paper/8c9e201b43164cf13ebcc5fb8209a75482a3a00d] []

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide (PPA13)

Compound Description: PPA13 is another phenylpyrimidine derivative exhibiting radiosensitizing effects on human lung cancer cells. [] It inhibits cell viability and induces cell cycle arrest at the G2/M phase. []

Relevance: PPA13 and N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide share a high degree of structural similarity, with both compounds possessing a 4-(4-fluorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide core. This close structural relationship strongly suggests they are part of the same chemical class or category and may have overlapping biological activities. The primary structural difference lies in the presence of a trifluoromethyl group at the 6-position of the pyrimidine ring in N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide, which could influence its potency, selectivity, and pharmacokinetic properties. [https://www.semanticscholar.org/paper/8c9e201b43164cf13ebcc5fb8209a75482a3a00d] []

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

Compound Description: PPA14, a phenylpyrimidine derivative, exhibits radiosensitizing effects on human lung cancer cells by inhibiting cell viability and inducing cell cycle arrest. [] Combined treatment with PPA14 and radiation significantly reduces clonogenic survival in these cells. []

Relevance: PPA14 shares the 4-(4-fluorophenyl)pyrimidin-2-yl)amino core with N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide, suggesting they belong to a similar chemical class or category. The presence of a sulfonamide group in PPA14 instead of the benzamide found in N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide could lead to differences in their biological activity, selectivity, and pharmacokinetic profiles. [https://www.semanticscholar.org/paper/8c9e201b43164cf13ebcc5fb8209a75482a3a00d] []

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: PPA15, a phenylpyrimidine derivative, is a potent pan-cyclin-dependent kinase (CDK) inhibitor that exhibits radiosensitizing effects on human lung cancer cells. [] It induces cell cycle arrest, increases the sub-G1 cell population, and elevates cyclin B1 and phosphorylated CDK1 levels. [] Combined treatment with PPA15 and radiation significantly reduces clonogenic survival and suppresses A549 tumor growth in mice. []

Relevance: While PPA15 lacks the 4-fluorophenyl substituent present in N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide, both compounds share the pyrimidin-2-yl)amino)benzenesulfonamide core structure. This commonality indicates they may belong to a similar chemical class or category, potentially targeting related biological pathways, particularly CDKs. [https://www.semanticscholar.org/paper/8c9e201b43164cf13ebcc5fb8209a75482a3a00d] []

4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: PPA17 is a phenylpyrimidine derivative that demonstrates inhibitory effects on human lung cancer cells. [] It inhibits cell viability and leads to cell cycle arrest at the G2/M phase. []

Relevance: PPA17 and N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methylbenzamide share a common pyrimidin-2-yl)amino)-N-methylbenzamide core. Despite differences in their aromatic substituents on the pyrimidine ring, their structural similarity suggests they might belong to similar chemical classes or categories, potentially targeting similar biological pathways. [https://www.semanticscholar.org/paper/8c9e201b43164cf13ebcc5fb8209a75482a3a00d] []

Properties

Product Name

3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHYLBENZOYL)UREA

IUPAC Name

N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-3-methylbenzamide

Molecular Formula

C20H14F4N4O2

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C20H14F4N4O2/c1-11-3-2-4-13(9-11)17(29)27-19(30)28-18-25-15(10-16(26-18)20(22,23)24)12-5-7-14(21)8-6-12/h2-10H,1H3,(H2,25,26,27,28,29,30)

InChI Key

OAUAXLQMHXTJMF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.